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molecular formula C11H12FNO B8508089 4-(2-Fluoropyridin-3-YL)cyclohex-3-enol

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol

Cat. No. B8508089
M. Wt: 193.22 g/mol
InChI Key: INSZJXTZJHWSPI-UHFFFAOYSA-N
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Patent
US08759532B2

Procedure details

To a flask containing 3-(4-(tert-butyldimethylsilyloxy)cyclohex-1-enyl)-2-fluoropyridine (1.5 g, 4.88 mmol) was added anhydrous dichloromethane (48.8 mL) under nitrogen. After cooling to 0° C., hydrogen fluoride-pyridine complex (1.696 mL, 19.51 mmol) was added dropwise. The reaction mixture was warmed to room temperature and stirred until the starting material had been consumed. The reaction mixture was quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane before drying over magnesium sulfate, filtering, and concentrating to a clear oil under reduced pressure. The material was used without purification.
Name
3-(4-(tert-butyldimethylsilyloxy)cyclohex-1-enyl)-2-fluoropyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
48.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH:9]1[CH2:14][CH2:13][C:12]([C:15]2[C:16]([F:21])=[N:17][CH:18]=[CH:19][CH:20]=2)=[CH:11][CH2:10]1)(C(C)(C)C)(C)C>ClCCl>[F:21][C:16]1[C:15]([C:12]2[CH2:13][CH2:14][CH:9]([OH:8])[CH2:10][CH:11]=2)=[CH:20][CH:19]=[CH:18][N:17]=1

Inputs

Step One
Name
3-(4-(tert-butyldimethylsilyloxy)cyclohex-1-enyl)-2-fluoropyridine
Quantity
1.5 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1CC=C(CC1)C=1C(=NC=CC1)F
Step Two
Name
Quantity
48.8 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
hydrogen fluoride-pyridine complex (1.696 mL, 19.51 mmol) was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating to a clear oil under reduced pressure
CUSTOM
Type
CUSTOM
Details
The material was used without purification

Outcomes

Product
Name
Type
Smiles
FC1=NC=CC=C1C1=CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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